molecular formula C5H6N2O4 B12979555 2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid

2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid

Cat. No.: B12979555
M. Wt: 158.11 g/mol
InChI Key: UPQKARLCUKLWPA-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid
  • 4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole

Uniqueness

2-(4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position of the oxadiazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

2-(4-methyl-5-oxo-1,2,4-oxadiazol-3-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c1-7-3(2-4(8)9)6-11-5(7)10/h2H2,1H3,(H,8,9)

InChI Key

UPQKARLCUKLWPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NOC1=O)CC(=O)O

Origin of Product

United States

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